

# 2-(6-Chloropyridin-3-YL)ethanol molecular weight and formula

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## Compound of Interest

Compound Name: 2-(6-Chloropyridin-3-YL)ethanol

Cat. No.: B173323

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## An In-depth Technical Guide on 2-(6-Chloropyridin-3-YL)ethanol

This technical guide provides a detailed overview of the chemical properties and a representative synthetic protocol for **2-(6-Chloropyridin-3-YL)ethanol**, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Properties

**2-(6-Chloropyridin-3-YL)ethanol** is a substituted pyridine derivative. Its molecular structure and properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO
Molecular Weight	157.60 g/mol [1]
CAS Number	117528-28-6[1][2][3]
Canonical SMILES	C1=CN=C(C=C1CCO)Cl[1]
MDL Number	MFCD15526719[1][2]

## Representative Synthetic Protocol

While a specific, peer-reviewed synthesis protocol for **2-(6-Chloropyridin-3-YL)ethanol** is not readily available in the searched literature, a plausible and representative experimental methodology can be constructed based on established chemical reactions for analogous compounds. The following protocol outlines a potential synthetic route.

Objective: To synthesize **2-(6-Chloropyridin-3-YL)ethanol**.

Materials:

- Starting material (e.g., a corresponding 6-chloropyridine-3-yl derivative)
- Appropriate reagents for the chosen synthetic route (e.g., reducing agents, organometallic reagents)
- Anhydrous solvents (e.g., THF, diethyl ether)
- Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel)
- Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography apparatus)

Experimental Procedure (Hypothetical):

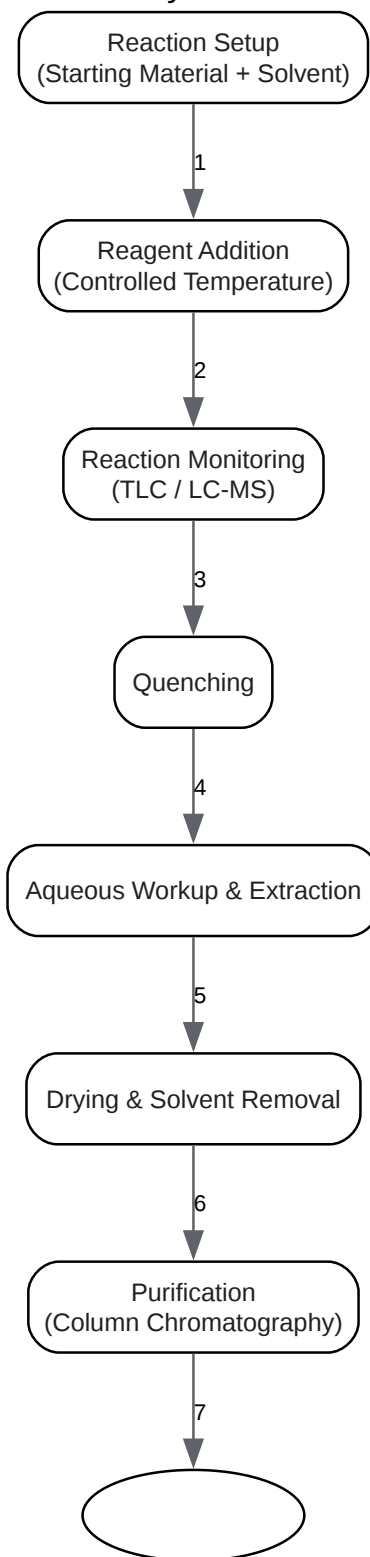
- Reaction Setup: A dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) is charged with the starting material and an anhydrous solvent.
- Reagent Addition: The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or -78 °C) before the slow, dropwise addition of the reagent.
- Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

- **Extraction:** The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined.
- **Washing and Drying:** The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent like magnesium sulfate.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **2-(6-Chloropyridin-3-YL)ethanol**.

## Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical compound like **2-(6-Chloropyridin-3-YL)ethanol**.

## Generalized Synthetic Workflow

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Caption: A generalized workflow for chemical synthesis.

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## References

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